molecular formula C13H13BrClN5O B2534340 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-chloropyrimidine CAS No. 2380097-01-6

2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-chloropyrimidine

Cat. No.: B2534340
CAS No.: 2380097-01-6
M. Wt: 370.64
InChI Key: HMUOAPYLWTYHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-chloropyrimidine is a complex organic compound that features a pyrimidine ring substituted with bromine and chlorine atoms, as well as a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-chloropyrimidine typically involves multiple steps, including nucleophilic substitution and condensation reactions. One common method starts with the preparation of 5-bromopyrimidine, which is then reacted with piperidine derivatives under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-chloropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-chloropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the piperidine ring, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-chloropyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and development .

Properties

IUPAC Name

2-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-5-chloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClN5O/c14-9-5-18-13(19-6-9)21-11-1-3-20(4-2-11)12-16-7-10(15)8-17-12/h5-8,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUOAPYLWTYHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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